molecular formula C11H17BN2O4 B595316 (4-((tert-Butoxycarbonyl)amino)-6-methylpyridin-3-yl)boronic acid CAS No. 1310384-83-8

(4-((tert-Butoxycarbonyl)amino)-6-methylpyridin-3-yl)boronic acid

Cat. No. B595316
M. Wt: 252.077
InChI Key: RTBDAEUZHKDEPD-UHFFFAOYSA-N
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Description

This compound is a type of boronic acid that is used for proteomics research . It is a boc protected phenyl boronic acid and is used as a cross-coupling building block in the synthesis of tetracycline derivatives .


Chemical Reactions Analysis

Boronic acids are known for their ability to reversibly bind diol functional groups . This property has been utilized for fluorescent detection of saccharides . Boronic acids can also be effective catalysts for amidation and esterification of carboxylic acids .


Physical And Chemical Properties Analysis

The compound is a solid at 20°C . It has a molecular weight of 237.06 . It appears as a white to almost white powder to crystal . It has a melting point of 204°C (dec.) . It is soluble in methanol .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Specific Scientific Field

Medicinal chemistry and drug discovery.

Summary

Boronic acids, including 4-(N-BOC-amino)phenylboronic acid, have gained attention as potential drug candidates due to their ability to form reversible covalent bonds with biological targets. Researchers explore their use in designing protease inhibitors, enzyme modulators, and other therapeutic agents.

Methods of Application

    Covalent Inhibition

    Researchers design boronic acid-based compounds to selectively inhibit proteases or enzymes by forming a covalent bond with the active site nucleophiles. For example, boronic acids have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro) for COVID-19 treatment .

Results and Outcomes

Organic Synthesis and Cross-Coupling Reactions

Specific Scientific Field

Organic chemistry and synthetic methodology.

Summary

Boronic acids participate in cross-coupling reactions, such as the Suzuki–Miyaura reaction, to form carbon-carbon bonds. 4-(N-BOC-amino)phenylboronic acid serves as a versatile building block for constructing complex molecules.

Methods of Application

    Dipeptide Synthesis

    Protected amino acids derived from 4-(N-BOC-amino)phenylboronic acid are used in dipeptide synthesis .

Results and Outcomes

Materials Science and Sensors

Specific Scientific Field

Materials science and sensor technology.

Summary

Boronic acids can act as receptors for specific analytes, making them useful in sensor development.

Methods of Application

Results and Outcomes

These are just a few examples, but boronic acids continue to find applications in diverse fields. Researchers explore their potential in catalysis, materials, and more. Remember to consult recent literature for the latest developments . 🌟

Safety And Hazards

This compound is considered hazardous . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is harmful if swallowed . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The future directions of this compound could involve its use in the synthesis of tetracycline derivatives . As a boronic acid, it could also be used in the development of new fluorescent detection methods for saccharides .

properties

IUPAC Name

[6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O4/c1-7-5-9(8(6-13-7)12(16)17)14-10(15)18-11(2,3)4/h5-6,16-17H,1-4H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBDAEUZHKDEPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(N=C1)C)NC(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694435
Record name {4-[(tert-Butoxycarbonyl)amino]-6-methylpyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((tert-Butoxycarbonyl)amino)-6-methylpyridin-3-yl)boronic acid

CAS RN

1310384-83-8
Record name {4-[(tert-Butoxycarbonyl)amino]-6-methylpyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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